tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-chloroacetyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H16ClNO3 and a molecular weight of 233.69 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-chloroacetyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cycloaddition: The azetidine ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation could produce a carboxylic acid .
Scientific Research Applications
tert-Butyl 3-(2-chloroacetyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloroacetyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create new chemical entities .
Comparison with Similar Compounds
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Used as a precursor in the synthesis of small-ring spirocycles.
tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate: Another azetidine derivative with different functional groups.
1-Boc-3-azetidinone: A related compound used in various synthetic applications.
Uniqueness: tert-Butyl 3-(2-chloroacetyl)azetidine-1-carboxylate is unique due to its chloroacetyl group, which imparts distinct reactivity compared to other azetidine derivatives. This makes it particularly useful in nucleophilic substitution reactions and as a versatile building block in organic synthesis .
Properties
CAS No. |
1260824-43-8 |
---|---|
Molecular Formula |
C10H16ClNO3 |
Molecular Weight |
233.7 |
Purity |
95 |
Origin of Product |
United States |
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